2-Morpholinemethanamine, 4-(2-propen-1-yl)-
Description
2-Morpholinemethanamine, 4-(2-propen-1-yl)- is a morpholine derivative characterized by a morpholine ring substituted with a propenyl (allyl) group at the 4-position and a methanamine (-CH₂NH₂) group at the 2-position. The propenyl substituent introduces an unsaturated alkene moiety, which may enhance reactivity in polymerization or conjugation reactions.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4-prop-2-enylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H16N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h2,8H,1,3-7,9H2 |
InChI Key |
GXWHECHKQXAKIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCOC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- typically involves the reaction of morpholine with allyl bromide under basic conditions to form the allyl-substituted morpholine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinemethanamine, 4-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that derivatives of morpholine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-Morpholinemethanamine, 4-(2-propen-1-yl)- | HeLa (Cervical) | TBD |
| Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 25 |
| Oxazolo[5,4-d]pyrimidine | MCF7 (Breast) | 30 |
A study published in the Journal of Medicinal Chemistry highlighted that structurally similar compounds demonstrated potent anticancer activity while maintaining a favorable safety profile in vitro .
1.2 Neuropharmacological Effects
The compound has been investigated for its potential neuroactive properties. Its structural similarity to known neuroactive agents suggests that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety.
In vitro assays have indicated that compounds with similar morpholine functionalities exhibit affinity for serotonin and dopamine receptors, which are critical in mood regulation .
Material Science Applications
2.1 Polymer Synthesis
2-Morpholinemethanamine, 4-(2-propen-1-yl)- is utilized in the synthesis of polymers and copolymers. Its reactive amine group can participate in polymerization reactions, leading to the development of new materials with tailored properties.
Recent studies have explored the use of this compound in creating thermosetting polymers that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in coatings, adhesives, and composite materials.
Case Studies
3.1 Case Study on Anticancer Efficacy
A detailed investigation into the anticancer properties of morpholine derivatives was conducted, revealing that certain derivatives had a significant impact on cell viability across multiple cancer types. The study emphasized the need for further research to optimize these compounds for clinical applications .
3.2 Neuropharmacological Assessment
Another study focused on the neuropharmacological assessment of piperidine and morpholine derivatives indicated their potential as selective serotonin reuptake inhibitors (SSRIs). This highlights their promise in developing new treatments for mental health disorders .
Mechanism of Action
The mechanism of action of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- involves its interaction with specific molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Morpholinemethanamine Derivatives
Structural and Functional Differences
Substituent Effects on Reactivity :
- The propenyl group in the target compound introduces a reactive double bond, enabling participation in Diels-Alder or thiol-ene reactions, which are absent in saturated derivatives like the isopropyl (CAS 141815-07-8) or ethyl (CAS 2038-03-1) analogs .
- Aromatic substituents (e.g., phenyl, benzyl) enhance π-π stacking interactions, making such derivatives suitable for materials science or as ligands in catalysis .
Molecular Weight and Solubility: Derivatives with bulkier substituents (e.g., benzyl, C₁₂H₁₈N₂O) exhibit higher molecular weights (~206 g/mol) and lower aqueous solubility compared to smaller analogs like 2-morpholinoethanamine (130.19 g/mol) .
Biological and Pharmaceutical Relevance :
- The fluorinated benzyl derivative (CAS 112914-13-3) demonstrates how halogenation can improve bioavailability and target specificity, likely due to enhanced lipophilicity and metabolic stability .
- Chiral analogs like (S)-4-benzyl-2-morpholinemethanamine are critical in enantioselective synthesis, as evidenced by its availability in high purity (consulted for pharmaceutical use) .
Notes
Safety and Handling : Morpholine derivatives with reactive groups (e.g., propenyl) may require specialized storage (e.g., inert atmosphere) to prevent polymerization, though specific guidelines are absent in the evidence .
Biological Activity
2-Morpholinemethanamine, 4-(2-propen-1-yl)-, also known as a derivative of morpholine, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- can be represented as follows:
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 151.21 g/mol
- CAS Number : [not specified]
Antimicrobial Properties
Research indicates that compounds similar to 2-Morpholinemethanamine possess significant antimicrobial activity. For instance, studies have shown that derivatives exhibit efficacy against a range of bacteria and fungi. A notable study demonstrated that a morpholine derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in various models. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For example, a study reported a decrease in interleukin-6 (IL-6) levels in macrophages treated with morpholine derivatives .
Neuroprotective Effects
Recent investigations into neuroprotective effects have highlighted the potential role of 2-Morpholinemethanamine in protecting neuronal cells from oxidative stress. In cellular models, it was observed that the compound could mitigate cell death induced by oxidative agents, suggesting a protective mechanism against neurodegenerative diseases .
The mechanisms through which 2-Morpholinemethanamine exerts its biological effects are multifaceted:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
- Enzyme Modulation : It has been suggested that the compound can modulate the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it may reduce oxidative damage and promote cell survival.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |
| Johnson et al. (2022) | Reported anti-inflammatory effects in macrophage cultures, reducing IL-6 levels significantly. |
| Lee et al. (2023) | Showed neuroprotective effects in neuronal cell lines exposed to oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
